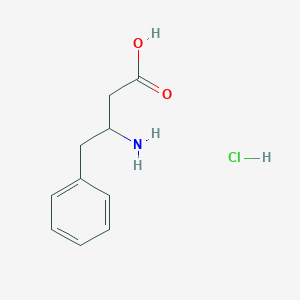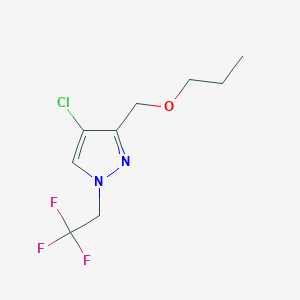![molecular formula C11H15ClF2N2O B3006914 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile CAS No. 2411194-30-2](/img/structure/B3006914.png)
2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile, also known as DAA-1106, is a compound that has been extensively studied in scientific research due to its potential therapeutic applications. DAA-1106 belongs to the class of azepane compounds and is known to have high affinity for the translocator protein 18 kDa (TSPO), which is widely expressed in the central nervous system and peripheral tissues.
Mécanisme D'action
2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile binds to the TSPO, which is a mitochondrial protein that plays a crucial role in the regulation of cellular metabolism, apoptosis, and inflammation. The TSPO is upregulated in various pathological conditions such as neuroinflammation, neurodegeneration, and cancer. This compound binding to TSPO leads to the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are involved in cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. This compound has been found to reduce oxidative stress, inflammation, and apoptosis in various cell types, including neurons, astrocytes, and microglia. Moreover, this compound has been shown to improve mitochondrial function, enhance neurogenesis, and promote synaptic plasticity. In animal models, this compound has been found to reduce neuroinflammation, improve cognitive function, and reduce tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile has several advantages for lab experiments. This compound has high affinity and selectivity for TSPO, which allows for the specific targeting of this protein. Moreover, this compound has been extensively studied in preclinical models, and its pharmacokinetics and pharmacodynamics have been well-characterized. However, there are some limitations to the use of this compound in lab experiments. This compound is a relatively new compound, and its long-term safety and efficacy in humans are not yet fully understood. Moreover, this compound has low water solubility, which may limit its use in certain experimental conditions.
Orientations Futures
There are several future directions for the study of 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile. One potential application of this compound is in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and may be useful in preventing or slowing the progression of these diseases. Another potential application of this compound is in the treatment of psychiatric disorders such as anxiety and depression. This compound has been found to modulate the HPA axis and may be useful in regulating stress responses. Moreover, this compound has been shown to have anti-tumor effects and may be useful in the treatment of various types of cancer. Finally, there is a need for further studies to elucidate the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of 2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile involves the reaction of 2-chloropropanoyl chloride with 5,5-difluoroazepan-4-ylamine in the presence of triethylamine. The resulting intermediate is then treated with acetonitrile to obtain the final product, this compound. The synthesis of this compound has been optimized to obtain high yields and purity.
Applications De Recherche Scientifique
2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile has been extensively studied for its potential therapeutic applications in various diseases such as neurodegenerative disorders, psychiatric disorders, and cancer. This compound has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects in preclinical studies. Moreover, this compound has been found to modulate immune responses and reduce tumor growth in animal models.
Propriétés
IUPAC Name |
2-[1-(2-chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClF2N2O/c1-8(12)10(17)16-6-3-9(2-5-15)11(13,14)4-7-16/h8-9H,2-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQPVVRHXUYUDLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C(CC1)(F)F)CC#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-[(3,4-Dichlorophenyl)methylthio]-4-ethyl-1,2,4-triazol-3-yl]-1-phenyl-4-pyridazinone](/img/structure/B3006831.png)



![N-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(thiomorpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B3006838.png)




![5-[(3-Methoxyphenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3006843.png)



